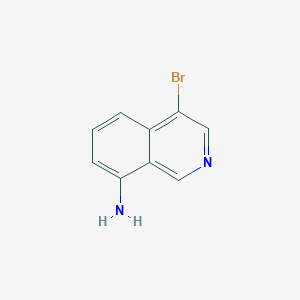

4-Bromoisoquinolin-8-amine

Übersicht

Beschreibung

4-Bromoisoquinolin-8-amine is an organic compound that belongs to the isoquinoline family. Isoquinoline is a heterocyclic aromatic organic compound that contains a benzene ring fused to a pyridine ring. The molecular formula of this compound is C9H7BrN2, and it has a molecular weight of 223.07 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoisoquinolin-8-amine typically involves the bromination of isoquinoline derivatives. One common method involves the use of 2-alkynyl benzyl azides, which undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline . The reaction conditions include the presence of PdBr2, CuBr2, and LiBr in acetonitrile (MeCN). The reaction is carried out under an inert atmosphere, typically argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The bromination process is carefully controlled to ensure the purity and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromoisoquinolin-8-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction Reactions: The compound can undergo reduction reactions to form amine derivatives with different substituents.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products: The major products formed from these reactions include substituted isoquinolines, nitroisoquinolines, and reduced amine derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

4-Bromoisoquinolin-8-amine and its derivatives have shown promising anticancer properties. Research indicates that isoquinoline derivatives exhibit inhibitory effects against various cancer cell lines. For instance, structural optimization of isoquinoline derivatives has revealed compounds that demonstrate potent antiproliferative activity against neuroendocrine prostate cancer cells, highlighting the potential of this compound in cancer therapy .

Case Study: Neuroendocrine Prostate Cancer

A systematic structure-activity relationship (SAR) study identified a specific isoquinoline derivative that exhibited superior activity against the LASCPC-01 cell line, suggesting that modifications at the 4-position can enhance anticancer efficacy. The study emphasized the importance of substituents in optimizing therapeutic effects .

Alzheimer’s Disease Research

The compound also plays a role in Alzheimer’s disease research. Compounds related to 8-aminoquinoline, including derivatives of this compound, have been investigated for their ability to inhibit amyloid-beta aggregation and act as metal ion chelators. These properties are crucial for developing multifunctional agents targeting Alzheimer’s disease .

Case Study: Metal Ion Chelation

Research demonstrated that certain 8-aminoquinoline-melatonin hybrids effectively chelate copper ions and inhibit Aβ aggregation, suggesting that similar modifications to this compound could yield effective treatments for Alzheimer’s disease . This chelation mechanism is believed to mitigate neurodegeneration associated with metal ion dysregulation.

HIV Research

Another notable application of this compound is in HIV research. Studies have indicated that certain isoquinoline derivatives can induce HIV-1 reactivation, presenting a novel approach to eliminating latent HIV reservoirs. This mechanism is particularly relevant for developing therapeutic strategies aimed at achieving viral remission .

Case Study: HIV Reactivation

A specific derivative was identified as a lead compound capable of activating HIV-1 from latency while also promoting apoptosis in infected cells, thereby reducing viral load and potentially leading to more effective treatments for HIV .

Synthesis and Organic Chemistry

In organic synthesis, this compound serves as a valuable scaffold for creating various heterocyclic compounds. Its unique structure allows for diverse transformations, making it an important intermediate in synthesizing complex organic molecules.

Synthesis Techniques

Recent advancements in synthetic methodologies have utilized this compound in reactions such as intramolecular cyclization and metal-catalyzed transformations, which facilitate the formation of quinoline derivatives with potential biological activity .

Future Directions and Research Opportunities

The ongoing exploration of this compound's applications suggests several future research avenues:

- Further Optimization : Continued SAR studies to enhance the anticancer and neuroprotective properties of its derivatives.

- Combination Therapies : Investigating its use in combination with other therapeutic agents for synergistic effects in treating complex diseases like cancer and Alzheimer’s.

- Novel Synthesis Approaches : Developing new synthetic routes to create more potent analogs with improved bioavailability and specificity.

Wirkmechanismus

The mechanism of action of 4-Bromoisoquinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation.

Vergleich Mit ähnlichen Verbindungen

4-Bromoisoquinolin-8-amine can be compared with other similar compounds, such as:

4-Bromoisoquinoline: Lacks the amine group, making it less reactive in certain chemical reactions.

4-Bromo-6-fluoroisoquinoline: Contains a fluorine atom, which can alter its chemical and biological properties.

4-Bromo-8-methoxyisoquinoline: Contains a methoxy group, which can influence its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical reactivity and potential biological activities.

Biologische Aktivität

4-Bromoisoquinolin-8-amine, a compound belonging to the isoquinoline family, has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C₉H₇BrN₂, with a molecular weight of 223.07 g/mol. The compound features a bromine atom at the 4-position and an amine group at the 8-position of the isoquinoline ring. Its synthesis typically involves bromination of isoquinoline derivatives, with various methods reported in literature.

Common Synthesis Methods:

- Bromination Reactions : Bromination of isoquinoline derivatives using reagents like N-bromosuccinimide in acetic acid.

- Palladium-Catalyzed Reactions : Utilizing palladium acetate for carbonyl insertion reactions to generate derivatives like 4-bromoisoquinoline-8-methyl formate .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluated its cytotoxic effects on various tumor cell lines, including human non-small cell lung cancer (NSCLC). The results demonstrated that certain derivatives showed promising cytotoxicity, warranting further investigation into their therapeutic potential .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific mechanisms remain to be fully elucidated. The presence of the amine group is believed to enhance its interaction with microbial targets, contributing to its efficacy .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways, leading to reduced tumor growth.

- DNA Binding : Certain isoquinoline derivatives have shown affinity for DNA, potentially disrupting replication processes in cancer cells .

Comparative Analysis with Related Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Bromoisoquinoline | Lacks amine group | Limited anticancer activity |

| 4-Bromo-6-fluoroisoquinoline | Contains fluorine; altered reactivity | Enhanced biological activity |

| 4-Bromo-8-methoxyisoquinoline | Methoxy group influences solubility | Varies with substitution |

The structural variations significantly impact the compound's reactivity and biological efficacy, highlighting the importance of specific functional groups in enhancing therapeutic potential.

Case Studies and Research Findings

- Cytotoxicity Study : In a study focusing on C4-substituted isoquinolines, compounds derived from 4-bromoisoquinoline were tested against NSCLC cell lines. Results indicated that certain derivatives exhibited IC₅₀ values in the micromolar range, suggesting effective cytotoxicity .

- Antimicrobial Evaluation : A recent investigation into the antimicrobial properties of related amines suggested that compounds with similar structures could effectively inhibit bacterial growth. This reinforces the potential application of this compound as an antimicrobial agent .

Eigenschaften

IUPAC Name |

4-bromoisoquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-5-12-4-7-6(8)2-1-3-9(7)11/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQIJWFGYGKBRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C(=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332699 | |

| Record name | 4-bromoisoquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351458-46-3 | |

| Record name | 4-bromoisoquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.